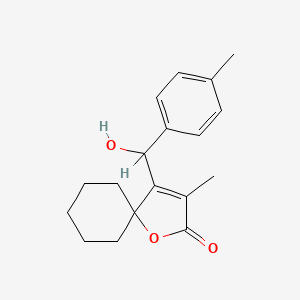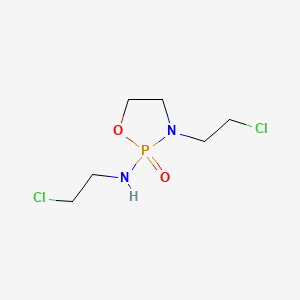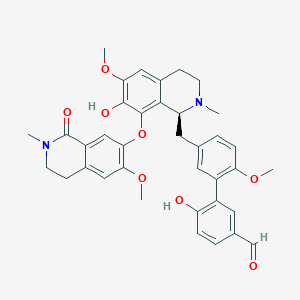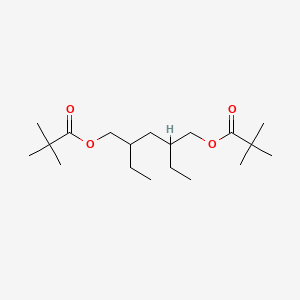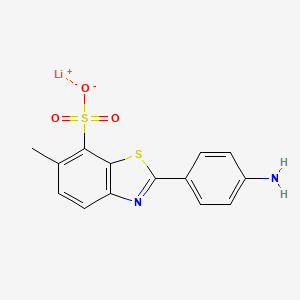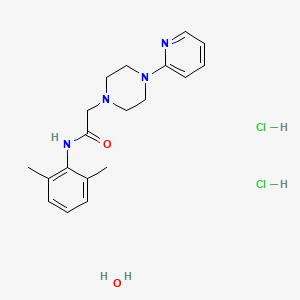
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused to an indene moiety, an oxime functional group, and a diethylaminoethyl side chain. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of appropriate precursors, such as 1,2-dihydro-3H-benz(e)inden-3-one.
Oxime Formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is attached through a nucleophilic substitution reaction, where the oxime reacts with a diethylaminoethyl halide.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve halides or other leaving groups in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydro-3H-benz(e)inden-3-one: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-benz(e)inden-1-one: Another related compound with similar structural features.
1H-Inden-1-one, 2,3-dihydro-: Shares the indene core structure.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(diethylamino)ethyl)oxime monohydrochloride is unique due to its combination of functional groups and the presence of the diethylaminoethyl side chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
157596-29-7 |
|---|---|
Molekularformel |
C19H25ClN2O |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
2-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-3-21(4-2)13-14-22-20-19-12-11-17-16-8-6-5-7-15(16)9-10-18(17)19;/h5-10H,3-4,11-14H2,1-2H3;1H/b20-19-; |
InChI-Schlüssel |
URMJBGQDSQZKTJ-BLTQDSCZSA-N |
Isomerische SMILES |
CCN(CC)CCO/N=C\1/CCC2=C1C=CC3=CC=CC=C23.Cl |
Kanonische SMILES |
CCN(CC)CCON=C1CCC2=C1C=CC3=CC=CC=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


